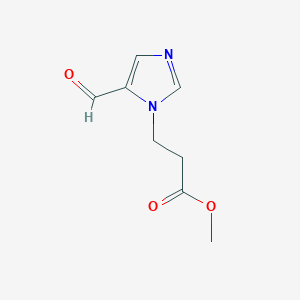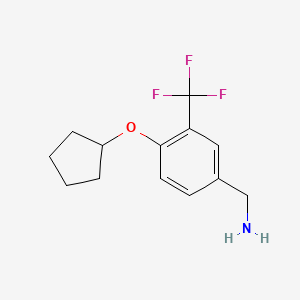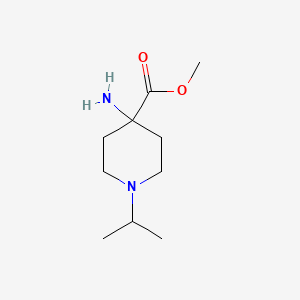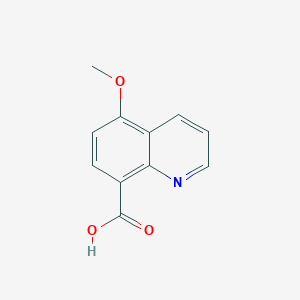
Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is a synthetic nucleotide analog. It is composed of adenosine and two cytidine molecules linked by phosphodiester bonds. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid typically involves the stepwise addition of nucleotide units. The process begins with the protection of functional groups to prevent unwanted reactions. The adenosine and cytidine units are then linked through phosphodiester bonds using coupling agents such as phosphoramidites or phosphotriesters. The final product is deprotected to yield the free acid form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through chromatography techniques such as HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar moiety.
Substitution: Replacing functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual nucleotide units, while oxidation and reduction can lead to modified nucleotides.
科学研究应用
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of enzyme mechanisms.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
作用机制
The mechanism of action of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases. The compound’s structure allows it to mimic natural nucleotides, thereby influencing biochemical pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Adenylyl(3’-5’)cytidine: A simpler analog with only one cytidine unit.
Cytidylyl(3’-5’)cytidine: Composed of two cytidine units linked by a phosphodiester bond.
Adenylyl(3’-5’)adenosine: Contains two adenosine units linked by a phosphodiester bond.
Uniqueness
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is unique due to its specific combination of adenosine and two cytidine units. This structure allows it to participate in a wider range of biochemical reactions and interactions compared to simpler analogs.
属性
分子式 |
C28H37N11O18P2 |
|---|---|
分子量 |
877.6 g/mol |
IUPAC 名称 |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33) |
InChI 键 |
VZJYWZRAHCUTCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)
![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)



![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)




